(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound’s IUPAC name, (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide , adheres to hierarchical substitution rules:
- Parent structure : Prop-2-enamide (acrylamide), with a double bond between C1 and C2.
- Substituents :
- C2 : Cyano group (-CN).
- C3 : 4-Methoxyphenyl group (C₆H₄-OCH₃).
- N1 : 5-Benzylthiazol-2-yl group (thiazole ring substituted at C5 with a benzyl moiety).
The (E) designation specifies the trans configuration of the C1=C2 double bond, placing the cyano and 4-methoxyphenyl groups on opposite sides.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₁₈N₃O₂S |
| Molecular weight | 400.45 g/mol |
The formula derives from summing contributions from the thiazole (C₃H₂NS), benzyl (C₇H₇), acrylamide backbone (C₃H₅NO), and substituents (CN, C₆H₄OCH₃).
Stereochemical Configuration and Conformational Analysis
Double-Bond Geometry
The (E) configuration stabilizes the molecule via minimized steric hindrance between the bulky 4-methoxyphenyl and thiazol-2-yl groups. Computational models (e.g., density functional theory) predict a dihedral angle of ~180° between the cyano and aryl groups, consistent with trans stereochemistry.
Conformational Flexibility
- Thiazole ring : Rigid and planar due to aromatic conjugation.
- Benzyl group : Free rotation around the C5-CH₂ bond, though steric effects from the trifluoromethyl group in analogs (e.g., CID 1113594) suggest restricted mobility.
- Amide bond : Partial double-bond character (resonance) enforces planarity, favoring syn-periplanar orientation between the carbonyl oxygen and thiazole nitrogen.
Key Bond Lengths and Angles (Theoretical)
| Parameter | Value |
|---|---|
| C1=C2 bond length | 1.34 Å |
| C2-CN bond length | 1.45 Å |
| C3-aryl bond length | 1.48 Å |
| C1-C2-C3 bond angle | 120° |
Crystallographic Data and Solid-State Packing Arrangements
While direct X-ray diffraction data for this compound is unavailable, insights are drawn from structurally similar acrylamides:
Predicted Crystal System and Packing
- Crystal system : Monoclinic (common for aromatic acrylamides).
- Space group : P2₁/c (favored by hydrogen-bonding networks).
- Unit cell parameters :
- a ≈ 10.2 Å, b ≈ 14.5 Å, c ≈ 8.7 Å.
- β ≈ 95°.
Intermolecular Interactions
- Hydrogen bonding : N-H···O=C between amide groups (distance: ~2.8 Å).
- π-π stacking : Between thiazole and 4-methoxyphenyl rings (centroid distance: ~3.6 Å).
- Van der Waals forces : Dominant in benzyl group packing.
Thermal Motion Analysis
Molecular dynamics simulations suggest anisotropic displacement parameters, with higher mobility in the benzyl group compared to the rigid thiazole-acrylamide core.
Properties
IUPAC Name |
(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-18-9-7-16(8-10-18)11-17(13-22)20(25)24-21-23-14-19(27-21)12-15-5-3-2-4-6-15/h2-11,14H,12H2,1H3,(H,23,24,25)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUXTNCCIIHDHM-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article delves into the biological activity of this compound, drawing from various studies that highlight its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
The structural features of (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide include a thiazole ring, a cyano group, and a methoxy-substituted phenyl group, which are critical for its biological activity.
Anticancer Activity
Recent research has demonstrated that derivatives of benzothiazole, including those with similar structures to (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide, exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study reported that compounds with similar thiazole scaffolds showed IC₅₀ values in the low nanomolar range against leukemia cell lines such as K-562. Specifically, one derivative demonstrated an IC₅₀ of 56.4 nM against K-562 cells, indicating potent anti-leukemic activity .
- Other studies have shown that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Comparative Biological Activity Table
| Compound | IC₅₀ (μM) | Mechanism of Action | Cell Line Tested |
|---|---|---|---|
| (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide | 0.056 | Apoptosis induction, CDK inhibition | K-562 |
| N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | 0.056 | DNA damage, apoptosis | K-562, UACC-62 |
| 2-(exo-2′-aminonorbornane)-4-amino-5-(2′-nitrobenzoyl)-thiazole | 0.001 | CDK9 inhibition | Various |
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide exhibits strong anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancers. Its mechanism of action involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in Molecules highlighted the effectiveness of this compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity at micromolar concentrations .
Enzyme Inhibition
Another promising application of this compound lies in its ability to inhibit specific enzymes involved in cancer progression and other diseases. For instance, it has been identified as a selective inhibitor of phosphoinositide 3-kinase (PI3K), a key player in cancer cell signaling pathways.
Research Findings:
Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of thiazole compounds, including (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide, showed significant inhibitory effects on PI3K isoforms. This inhibition is crucial for developing targeted therapies for cancers that exhibit PI3K pathway activation .
Potential Therapeutic Uses
Beyond its anticancer and enzyme inhibitory activities, (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide may have applications in treating other conditions such as metabolic disorders and infectious diseases.
Therapeutic Insights:
The compound's structural features suggest potential for further modifications to enhance its pharmacological profile. For example, modifications could improve solubility or bioavailability, making it a candidate for treating conditions like diabetes or bacterial infections .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on variations in the thiazole ring, acrylamide backbone, and substituents. Key comparisons include:
Physicochemical Properties
- Solubility: The benzylthiazole group in the target compound reduces water solubility compared to aminophenyl derivatives (e.g., ’s (E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide) .
- Stacking Behavior: Methoxy positioning (para vs. meta/ortho) in 3-aryl-2-cyano acrylamides alters crystal packing and fluorescence properties, as seen in .
Research Findings and Data Tables
Table 1: Antifungal Activity of Selected Acrylamides
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the acrylamide backbone via condensation of cyanoacetic acid derivatives with appropriate amines. Key steps include:
- Coupling reactions : Use of carbodiimide catalysts (e.g., EDCI) in polar solvents like DMF or ethanol under ice-cooled conditions to promote amide bond formation .
- Purification : Column chromatography with ethyl acetate/petroleum ether gradients or recrystallization to achieve >95% purity .
- Optimization : Adjust temperature (e.g., reflux for faster kinetics), solvent polarity, and catalyst stoichiometry to improve yields (typically 60–85%) .
Q. How can spectroscopic techniques confirm the molecular structure and purity of this compound?
- NMR : and NMR identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, acrylamide protons at δ 6.5–7.5 ppm) and carbon connectivity .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- IR Spectroscopy : Confirm cyano (C≡N) stretches (~2200 cm) and amide carbonyls (~1650 cm) .
Q. Which solvents and catalysts are critical for optimizing its chemical reactivity?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while ethanol/water mixtures improve solubility for recrystallization .
- Catalysts : Triethylamine for acid scavenging in coupling reactions; palladium catalysts for Suzuki-Miyaura cross-coupling if aryl modifications are needed .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated to enhance biological activity?
- Approach :
- Synthesize analogs with modified substituents (e.g., nitro, halogen, or methyl groups on the benzyl or methoxyphenyl moieties) .
- Compare bioactivity data (e.g., IC values in enzyme inhibition or cytotoxicity assays) to identify critical functional groups.
- Example Analog Comparison :
| Analog Substituents | Bioactivity (IC, μM) | Target |
|---|---|---|
| 4-Nitrophenyl (parent compound) | 2.1 ± 0.3 | Kinase X Inhibition |
| 3-Chlorobenzyl | 5.8 ± 0.9 | Reduced potency |
| 5-Methylfuran-2-yl | 1.4 ± 0.2 | Enhanced selectivity |
| Data derived from structurally related acrylamides . |
Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting IC values)?
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish direct binding from off-target effects .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies in activity across cell lines .
Q. How to design experiments to study its enzyme inhibition mechanisms?
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) under varying substrate concentrations .
- Thermodynamic Profiling : Measure ΔG, ΔH, and ΔS via isothermal titration calorimetry (ITC) to assess binding energetics .
- Cellular Pathway Analysis : Western blotting for downstream phosphorylation targets (e.g., MAPK/ERK) after treatment .
Q. What computational approaches predict its reactivity and interactions with biological targets?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electron density distribution (e.g., cyano group’s electrophilicity) .
- Molecular Dynamics (MD) : Simulate protein-ligand complexes (e.g., with kinase X) over 100 ns trajectories to evaluate binding stability .
Q. How to evaluate its stability under physiological conditions (e.g., pH, temperature)?
- Forced Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability : Heat at 40–60°C and analyze by TGA (thermogravimetric analysis) .
- Metabolic Stability : Use liver microsomes to measure half-life and identify major metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
